2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isobutoxy group, a sulfonamide group, and a trifluoroethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the isobutoxyphenylsulfonamide intermediate: This step involves the reaction of 4-isobutoxybenzenesulfonyl chloride with aniline under basic conditions to form the sulfonamide intermediate.
Coupling with 2,2,2-trifluoroethylamine: The intermediate is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, while the trifluoroethyl group could enhance its binding affinity or stability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-isobutoxybenzenesulfonamide: Shares the sulfonamide and isobutoxy groups but lacks the trifluoroethyl group.
N-(2,2,2-trifluoroethyl)acetamide: Contains the trifluoroethyl and acetamide groups but lacks the sulfonamide and isobutoxy groups.
Uniqueness
2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[[4-(2-methylpropoxy)phenyl]sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O4S/c1-14(2)12-29-17-7-9-18(10-8-17)30(27,28)25-16-5-3-15(4-6-16)11-19(26)24-13-20(21,22)23/h3-10,14,25H,11-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUDPPRSUHHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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